molecular formula C16H17ClN2O3 B2863243 2-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-5-hydroxy-4H-pyran-4-one CAS No. 1105190-00-8

2-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-5-hydroxy-4H-pyran-4-one

Cat. No.: B2863243
CAS No.: 1105190-00-8
M. Wt: 320.77
InChI Key: OAOYPXDBKBKRBE-UHFFFAOYSA-N
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Description

2-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-5-hydroxy-4H-pyran-4-one is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a piperazine ring, a pyranone moiety, and a chlorophenyl group, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-5-hydroxy-4H-pyran-4-one typically involves multiple steps, starting with the formation of the piperazine ring. One common approach is to react 3-chlorophenylpiperazine with an appropriate aldehyde or ketone under acidic or basic conditions to form the desired pyranone structure. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed for efficient mixing and heat transfer. Continuous flow chemistry techniques can also be employed to enhance the scalability and reproducibility of the synthesis process. Purification steps, such as recrystallization or chromatography, are implemented to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents. The reactions are typically carried out in solvents like acetonitrile or dichloromethane.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used. These reactions are often performed in anhydrous ether or THF.

  • Substitution: : Nucleophilic substitution reactions can be achieved using alkyl halides or other electrophiles. The reactions are usually conducted in polar aprotic solvents like DMF or DMSO.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can be further modified or used in various applications.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study the interaction with biological targets, such as enzymes or receptors. Its structural features allow it to bind to specific sites, making it useful in drug discovery and development.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with biological targets suggests it could be developed into a drug for treating various conditions, such as inflammation or cancer.

Industry

In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.

Comparison with Similar Compounds

Similar Compounds

  • Trazodone: : A related compound with similar structural features, used as an antidepressant.

  • Indole Derivatives: : Compounds containing the indole nucleus, known for their biological activities.

  • Piperazine Derivatives: : Other compounds with piperazine rings, used in various pharmaceutical applications.

Uniqueness

2-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-5-hydroxy-4H-pyran-4-one stands out due to its unique combination of functional groups and its potential applications across multiple fields. Its ability to undergo various chemical reactions and its biological activity make it a valuable compound for research and industrial use.

Properties

IUPAC Name

2-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-5-hydroxypyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O3/c17-12-2-1-3-13(8-12)19-6-4-18(5-7-19)10-14-9-15(20)16(21)11-22-14/h1-3,8-9,11,21H,4-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAOYPXDBKBKRBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=O)C(=CO2)O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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